molecular formula C19H18ClN3O5S B1684504 Rivaroxabán CAS No. 366789-02-8

Rivaroxabán

Número de catálogo: B1684504
Número CAS: 366789-02-8
Peso molecular: 435.9 g/mol
Clave InChI: KGFYHTZWPPHNLQ-AWEZNQCLSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Aplicaciones Científicas De Investigación

Indications for Use

Rivaroxaban is indicated for several clinical conditions, including:

  • Treatment of Venous Thromboembolism (VTE) : Rivaroxaban is used to treat deep vein thrombosis and pulmonary embolism.
  • Prevention of VTE : It is prescribed to prevent VTE recurrence in patients who have undergone orthopedic surgeries such as knee or hip replacements.
  • Atrial Fibrillation : Rivaroxaban is indicated for the prevention of stroke and systemic embolism in patients with nonvalvular atrial fibrillation.
  • Coronary Artery Disease : Recent studies suggest its use in patients with coronary artery disease to reduce cardiovascular events when combined with antiplatelet therapy.

Treatment of VTE

The EINSTEIN trials demonstrated the efficacy of rivaroxaban in treating VTE. In these studies, rivaroxaban was found to be as effective as conventional therapies (such as low molecular weight heparin followed by vitamin K antagonists) with a comparable safety profile.

StudyPopulationTreatmentOutcome
EINSTEIN DVTPatients with DVTRivaroxaban vs. Enoxaparin/VKANon-inferiority demonstrated
EINSTEIN PEPatients with PERivaroxaban vs. Enoxaparin/VKANon-inferiority demonstrated

Atrial Fibrillation

Rivaroxaban is extensively used in patients with nonvalvular atrial fibrillation to prevent stroke. A meta-analysis indicated that rivaroxaban significantly reduces the risk of stroke compared to placebo and has a favorable bleeding profile.

StudyPopulationTreatmentEfficacy Endpoint
ROCKET AFPatients with AFRivaroxaban vs. WarfarinReduced stroke rate (1.7% vs 2.2%)

Cardiovascular Disease

Recent studies have explored low-dose rivaroxaban (2.5 mg twice daily) in combination with antiplatelet therapy for secondary prevention in patients with coronary artery disease and peripheral artery disease.

StudyPopulationTreatmentOutcome
COMPASS TrialPatients with CAD/PADLow-dose Rivaroxaban + Aspirin vs. Aspirin aloneSignificant reduction in cardiovascular events

Case Studies

Several case studies have highlighted both the efficacy and potential adverse effects associated with rivaroxaban:

  • A case study reported successful treatment of a patient with pulmonary embolism using rivaroxaban, showcasing its effectiveness in acute settings.
  • Conversely, another case questioned its efficacy in treating left ventricular thrombus, suggesting that more research is needed to establish its role in such conditions.

Adverse Effects and Considerations

While rivaroxaban is generally well-tolerated, it is not without risks. Common adverse effects include bleeding complications, which are critical to monitor, especially in elderly patients or those with renal impairment. A review of adverse drug reactions reported significant instances of serious bleeding events associated with rivaroxaban usage.

Análisis Bioquímico

Biochemical Properties

Rivaroxaban is capable of inhibiting not only free factor Xa with high selectivity but also prothrombinase-bound and clot-associated factor Xa in a concentration-dependent manner . It targets free and clot-bound Factor Xa and Factor Xa in the prothrombinase complex .

Cellular Effects

Rivaroxaban has been shown to reduce the procoagulant activity on LPS-activated monocytes and THP-1 cells . It also has an impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Rivaroxaban works by blocking the activity of the clotting protein factor Xa . It competitively inhibits factor Xa and is more than 10,000-fold more selective for factor Xa than other related serine proteases . It does not require cofactors (such as antithrombin) to exert its anticoagulant effect .

Temporal Effects in Laboratory Settings

Rivaroxaban exhibits predictable pharmacokinetics and pharmacodynamics, with a rapid onset (within 2–4 h) and a half-life of 7–11 h and 11–13 h for young and elderly subjects, respectively . The effect of rivaroxaban on prothrombin time is short-lived (e.g., minimal effect at 24 hours post-dosing) and changes over time .

Metabolic Pathways

Rivaroxaban has a dual mode of excretion with the renal route accounting for one-third of the overall elimination of unchanged active drug . Three metabolic pathways were identified: oxidative degradation of the morpholinone moiety (major pathway) and hydrolysis of the central amide bond and of the lactam amide bond in the morpholinone ring (minor pathways) .

Transport and Distribution

Rivaroxaban is a substrate of CYP3A4 and P-glycoprotein . Therefore, it is not recommended for concomitant use with strong inhibitors of both pathways, such as most azole antimycotics and protease inhibitors .

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción: Rivaroxabán se sintetiza mediante un proceso químico de varios pasos. Uno de los pasos clave implica la reacción del ácido 5-clorotiofeno-2-carboxílico con cloruro de tionilo para formar un intermedio de cloruro de ácido . Este intermedio luego se hace reaccionar con una amina para formar la amida correspondiente.

Métodos de Producción Industrial: En entornos industriales, la producción de this compound implica optimizar las condiciones de reacción para garantizar un alto rendimiento y pureza. Esto incluye controlar la temperatura, la presión y el tiempo de reacción. El uso de cromatografía líquida de alta resolución (HPLC) es común para la purificación y el control de calidad del producto final .

Análisis De Reacciones Químicas

Tipos de Reacciones: Rivaroxabán se somete a diversas reacciones químicas, que incluyen oxidación, reducción y sustitución.

Reactivos y Condiciones Comunes:

Principales Productos Formados: Los principales productos formados a partir de estas reacciones incluyen intermediarios como cloruros de ácido, amidas y oxazolidinonas, que son cruciales para la síntesis de this compound .

Actividad Biológica

Rivaroxaban is a direct oral anticoagulant (DOAC) that selectively inhibits factor Xa, playing a crucial role in the management of thromboembolic disorders. Its biological activity extends beyond simple anticoagulation, influencing various biological pathways, including inflammation and endothelial function. This article provides a detailed overview of rivaroxaban's biological activity, supported by data tables, case studies, and significant research findings.

Rivaroxaban exerts its anticoagulant effect through the direct and specific inhibition of factor Xa. This inhibition disrupts the coagulation cascade, leading to reduced thrombin generation and subsequent clot formation. Key findings from preclinical studies indicate that:

  • Inhibition Constant : Rivaroxaban has a low inhibition constant (K_i), demonstrating high binding affinity to factor Xa.
  • Thrombin Generation : In whole blood and platelet-rich plasma, rivaroxaban significantly prolongs the initiation phase of thrombin generation and reduces endogenous thrombin potential (ETP) at nanomolar concentrations .

Pharmacodynamic Profile

The pharmacodynamic profile of rivaroxaban has been extensively characterized through various studies:

Study Concentration Effect on ETP Thrombin Generation
Gerotziafas et al. (2007)35 nM50% reductionAlmost complete inhibition at 80-100 nM

These results indicate that rivaroxaban effectively modulates coagulation parameters even at low concentrations, making it a potent anticoagulant agent.

Clinical Trials and Efficacy

The EINSTEIN clinical trial program provided robust evidence for the efficacy and safety of rivaroxaban in treating venous thromboembolism (VTE). Key outcomes from these trials include:

  • EINSTEIN DVT and PE Trials : Rivaroxaban was shown to be an effective alternative to standard anticoagulation treatments for deep vein thrombosis (DVT) and pulmonary embolism (PE), with a dosing regimen of 15 mg twice daily followed by 20 mg once daily .
  • EINSTEIN EXT Trial : Demonstrated that rivaroxaban is superior to placebo for extended treatment of VTE, allowing for personalized dosing based on individual risk factors .

Biomarkers and Broader Biological Effects

Recent studies have explored rivaroxaban's impact on various biomarkers indicative of biological processes beyond coagulation:

  • Reduction in Biomarkers : Clinical studies reported a decrease in D-dimers, thrombin-antithrombin complexes, and prothrombin fragment 1 + 2 following rivaroxaban treatment .
  • Inflammation and Endothelial Activation : Rivaroxaban may influence biomarkers related to inflammation (e.g., interleukin-6) and endothelial activation (e.g., matrix metalloproteinase-9), suggesting potential anti-inflammatory effects .

Case Studies

  • PREVENT-HD Trial : This trial assessed the efficacy of rivaroxaban in preventing thrombotic events in patients with symptomatic COVID-19. While it faced enrollment challenges, it highlighted rivaroxaban's safety profile with no critical bleeding events reported .
  • Real-world Evidence : Observational studies have corroborated clinical trial findings, showing consistent efficacy and safety profiles across diverse patient populations treated with rivaroxaban for VTE .

Propiedades

IUPAC Name

5-chloro-N-[[(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl]methyl]thiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN3O5S/c20-16-6-5-15(29-16)18(25)21-9-14-10-23(19(26)28-14)13-3-1-12(2-4-13)22-7-8-27-11-17(22)24/h1-6,14H,7-11H2,(H,21,25)/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGFYHTZWPPHNLQ-AWEZNQCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(=O)N1C2=CC=C(C=C2)N3CC(OC3=O)CNC(=O)C4=CC=C(S4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCC(=O)N1C2=CC=C(C=C2)N3C[C@@H](OC3=O)CNC(=O)C4=CC=C(S4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3057723
Record name Rivaroxaban
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3057723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

435.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Slightly soluble in organic solvents (e.g. acetone, polyethylene glycol 400) and is pratically insoluble in water and aqueous media
Record name Rivaroxaban
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8149
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Mechanism of Action

Rivaroxaban competitively inhibits free and clot bound factor Xa. Factor Xa is needed to activate prothrombin (factor II) to thrombin (factor IIa). Thrombin is a serine protease that is required to activate fibrinogen to fibrin, which is the loose meshwork that completes the clotting process. Since one molecule of factor Xa can generate more than 1000 molecules of thrombin, selective inhibitors of factor Xa are profoundly useful in terminating the amplification of thrombin generation. The action of rivaroxaban is irreversible., Rivaroxaban, an oral, direct activated factor X (Xa) inhibitor, is an anticoagulant. Factor Xa plays a central role in the blood coagulation cascade by serving as the convergence point for the intrinsic and extrinsic pathways; inhibition of coagulation factor Xa by rivaroxaban prevents conversion of prothrombin to thrombin and subsequent thrombus formation. Rivaroxaban inhibits both free and prothrombinase-bound factor Xa. Unlike fondaparinux, heparin, and the low molecular weight heparins, rivaroxaban binds directly to the active site of factor Xa without the need for a cofactor (e.g., antithrombin III). Rivaroxaban inhibits factor Xa with more than 100,000-fold greater selectivity than other biologically important serine proteases (e.g., thrombin, trypsin, plasmin, factor VIIa, factor IXa, urokinase, activated protein C)., Xarelto is an orally bioavailable factor Xa inhibitor that selectively blocks the active site of factor Xa and does not require a cofactor (such as Anti-thrombin III) for activity. Activation of factor X to factor Xa (FXa) via the intrinsic and extrinsic pathways plays a central role in the cascade of blood coagulation.
Record name Rivaroxaban
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06228
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Rivaroxaban
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8149
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

White to yellowish powder

CAS No.

366789-02-8
Record name Rivaroxaban
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=366789-02-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Rivaroxaban
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06228
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Rivaroxaban
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3057723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-chloro-N-{[(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl]methyl}thiophene-2-carboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name RIVAROXABAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9NDF7JZ4M3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Rivaroxaban
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8149
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Synthesis routes and methods

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Rivaroxaban
Reactant of Route 2
Reactant of Route 2
Rivaroxaban
Reactant of Route 3
Reactant of Route 3
Rivaroxaban
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Rivaroxaban
Reactant of Route 5
Rivaroxaban
Reactant of Route 6
Reactant of Route 6
Rivaroxaban

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.